molecular formula C9H11ClN4 B13732371 3-(Triazol-2-ylmethyl)aniline;hydrochloride

3-(Triazol-2-ylmethyl)aniline;hydrochloride

Cat. No.: B13732371
M. Wt: 210.66 g/mol
InChI Key: AFYKXSINMABUJO-UHFFFAOYSA-N
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Description

3-(Triazol-2-ylmethyl)aniline;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triazol-2-ylmethyl)aniline;hydrochloride typically involves the formation of the triazole ring followed by its attachment to an aniline derivative. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods

Industrial production of triazole derivatives often employs batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Triazol-2-ylmethyl)aniline;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3-(Triazol-2-ylmethyl)aniline;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Triazol-2-ylmethyl)aniline;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Triazol-2-ylmethyl)aniline;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

3-(triazol-2-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C9H10N4.ClH/c10-9-3-1-2-8(6-9)7-13-11-4-5-12-13;/h1-6H,7,10H2;1H

InChI Key

AFYKXSINMABUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CN2N=CC=N2.Cl

Origin of Product

United States

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